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Compound of Interest

2-Bromo-1-(bromomethyl)-4-
Compound Name:
nitrobenzene

Cat. No. B1283033

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-1-
(bromomethyl)-4-nitrobenzene (CAS No: 940-05-6). Due to the limited availability of
experimentally derived spectra in public domains, this guide presents a combination of reported
experimental data and computationally predicted spectral information to serve as a valuable
resource for researchers in identification, characterization, and quality control.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for 2-bromo-
1-(bromomethyl)-4-nitrobenzene. This data is essential for the structural elucidation and
confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

H NMR Spectrum (Experimental Data)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1283033?utm_src=pdf-interest
https://www.benchchem.com/product/b1283033?utm_src=pdf-body
https://www.benchchem.com/product/b1283033?utm_src=pdf-body
https://www.benchchem.com/product/b1283033?utm_src=pdf-body
https://www.benchchem.com/product/b1283033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The experimental *H NMR spectral data for 2-bromo-1-(bromomethyl)-4-nitrobenzene in
CDCIs has been reported and is summarized in the table below.[1]

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.46 d 2.2 1H H-3
8.17 dd 84,22 1H H-5
7.65 d 8.4 1H H-6
4.62 S - 2H -CH2Br

13C NMR Spectrum (Predicted Data)

As experimental 13C NMR data is not readily available, a predicted spectrum has been
generated based on computational models. The predicted chemical shifts are presented below.

Chemical Shift (8) ppm Assighment
148.5 C-4

140.1 C-1

134.0 C-5

128.8 C-6

124.2 C-3

122.9 C-2

29.8 -CH2Br

Infrared (IR) Spectroscopy (Predicted Data)

While PubChem indicates the availability of a vapor phase IR spectrum, specific absorption
data is not provided.[2] Therefore, a predicted IR spectrum is summarized below, highlighting

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1283033?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-bromo-1-bromomethyl-4-nitrobenzene.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-_bromomethyl_-4-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

the characteristic vibrational frequencies for the functional groups present in 2-bromo-1-

(bromomethyl)-4-nitrobenzene.

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1600 - 1450 Medium-Strong Aromatic C=C stretch
1525 - 1515 Strong Asymmetric NOz2 stretch
1350 - 1340 Strong Symmetric NOz2 stretch
1220 - 1210 Strong C-N stretch

1050 - 1030 Medium C-Br stretch (Aromatic)
680 - 660 Medium C-Br stretch (Aliphatic)

Mass Spectrometry (MS) (Predicted Data)

PubChem mentions a GC-MS spectrum for this compound, however, the detailed

fragmentation pattern is not accessible.[2] A predicted mass spectrum is outlined below to aid

in the identification of the molecular ion and potential fragmentation patterns. The molecular

weight of 2-bromo-1-(bromomethyl)-4-nitrobenzene is 294.93 g/mol .[1]

m/z Relative Intensity (%) Assignment

295/297/299 ~50:100:50 M ?Mo'lecular lon with
bromine isotopes)

216/218 High [M - Br]*

200/202 High [M - CH2Br]*

170 Medium [M - Br - NO2]*

120 Medium [C7HsBr]*

91 High [C7H7]* (Tropylium ion)
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Experimental Protocols

The following sections provide detailed, generalized methodologies for the acquisition of the
spectral data presented above.

Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

A reported synthesis involves the bromination of 2-bromo-4-nitrotoluene.[1]
Materials:

2-bromo-4-nitrotoluene

e N-Bromosuccinimide (NBS)

e 2,2'-Azobis(isobutyronitrile) (AIBN)
e Carbon tetrachloride (CCla)

e Chloroform

e Hexane

o Ethyl acetate

 Silica gel

Procedure:

A mixture of 2-bromo-4-nitrotoluene (1.0 eq) and N-bromosuccinimide (1.02 eq) is dissolved
in carbon tetrachloride.

o A catalytic amount of AIBN is added as a radical initiator.

e The reaction mixture is heated to 70°C and stirred for several hours. Additional portions of
AIBN may be added to ensure the completion of the reaction.

 After the reaction is complete, the mixture is cooled and diluted with chloroform.
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e The mixture is filtered to remove the succinimide byproduct.
e The solvent is removed from the filtrate under reduced pressure.

e The crude product is purified by silica gel column chromatography using a hexane/ethyl
acetate eluent to yield 2-bromo-1-(bromomethyl)-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the purified 2-bromo-1-(bromomethyl)-4-nitrobenzene in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
Instrumentation and Acquisition:
e Instrument: A 300 MHz or higher field NMR spectrometer.
e 1HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 3C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):
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e Dissolve a small amount of 2-bromo-1-(bromomethyl)-4-nitrobenzene in a volatile solvent
such as chloroform or dichloromethane.

o Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Instrumentation and Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Acquire the spectrum over the range of 4000-400 cm~1.

o A background spectrum of the clean, empty spectrometer should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

¢ Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.

o Further dilute the solution as necessary to avoid detector saturation.

Instrumentation and Acquisition (Electron lonization - EI):

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
« lonization: Electron ionization (El) at 70 eV is a common method for this type of molecule.

e The sample is introduced into the ion source, where it is vaporized and bombarded with
electrons to generate charged fragments.

e The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z)
and detected.

Workflow for Spectral Analysis
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The following diagram illustrates a logical workflow for the spectral analysis and structure

confirmation of 2-bromo-1-(bromomethyl)-4-nitrobenzene.

4 Synthesis & Purification
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Caption: A logical workflow for the synthesis, purification, and spectral analysis of 2-bromo-1-
(bromomethyl)-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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